molecular formula C10H13NO3 B6747414 (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE

Cat. No.: B6747414
M. Wt: 195.21 g/mol
InChI Key: DIHJAUWTPSBPQC-UHFFFAOYSA-N
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Description

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE is an organic compound that features a furan ring substituted with a methyl group at the 2-position and a morpholino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE typically involves the reaction of 2-methyl-3-furyl derivatives with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the furan derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholino derivatives.

Scientific Research Applications

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE: shares similarities with other furan and morpholine derivatives, such as:

Uniqueness:

Properties

IUPAC Name

(2-methylfuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8-9(2-5-14-8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHJAUWTPSBPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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